molecular formula C12H19N3O2 B6327416 tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate CAS No. 1312784-89-6

tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

Cat. No. B6327416
M. Wt: 237.30 g/mol
InChI Key: DUMAWKAQTHEMJF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . In recent years, new preparative methods for the synthesis of imidazole derivatives using various catalysts have been described .


Molecular Structure Analysis

The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research on tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate and its derivatives focuses significantly on synthesis methods and structural analysis. A notable approach involves the synthesis of imidazo[4,5-b]pyridin-5-one via a vicarious nucleophilic substitution of hydrogen, which is prepared from 4(5)-nitro-1H-imidazole through a multi-step process, highlighting the chemical's utility in complex organic syntheses (Vanelle et al., 2004). Additionally, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives reveal intricate molecular inclinations and interactions, offering insights into the chemical's potential for further derivative synthesis (Dhanalakshmi et al., 2018).

Catalytic and Chemical Reactions

Research extends to its use in catalytic and chemical reactions, such as the two-step synthesis of 3-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones via palladium-catalyzed amination and intramolecular amidation, demonstrating the compound's versatility in organic synthesis (Scott, 2006). Another study focuses on the preparation of substituted 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones, exploring new synthetic routes from 4-aminopyridine and demonstrating the compound's role in generating structurally diverse molecules (Bakke et al., 2003).

Structural Characterization

The structural characterization of carbamate derivatives, including imidazole-based compounds, emphasizes the study of molecular interactions and conformation within crystals. These analyses provide valuable information on the molecular arrangement and potential intermolecular interactions, essential for understanding the compound's properties and potential applications (Das et al., 2016).

Radioligand Development

Further exploration includes the development of radioligands, such as [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate for SPECT imaging, showcasing the potential of tert-Butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate derivatives in biomedical imaging and diagnostics (He et al., 1994).

Future Directions

The broad range of chemical and biological properties of imidazole and its derivatives make them an important area of research in the development of new drugs . Further studies are needed to explore their full potential.

properties

IUPAC Name

tert-butyl 1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(7-15)13-8-14(10)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMAWKAQTHEMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate

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